N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Description
N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core linked to a substituted phenylacetamide group. The imidazothiazole scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors . The compound’s acetamide moiety is substituted with a 2,6-dimethylphenyl group, which may enhance lipophilicity and modulate binding affinity compared to simpler aryl substituents.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-7-6-8-15(2)20(14)23-19(25)11-17-13-26-21-22-18(12-24(17)21)16-9-4-3-5-10-16/h3-10,12-13H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBYSJSUOCYQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Acylation Reaction: The imidazo[2,1-b][1,3]thiazole core can then be acylated with 2-(2,6-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Core Synthetic Pathway
The compound is synthesized via a multi-step process involving:
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Condensation : Ethyl 2-(2-aminothiazol-4-yl)acetate reacts with substituted 2-bromoacetophenone in acetone under reflux (8 hours) to form the imidazo[2,1-b]thiazole intermediate .
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Basification : The intermediate is treated with 15% NH₄OH (pH 8–9) to precipitate impurities, followed by extraction with CH₂Cl₂ .
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Saponification and Acidification : The crude product is refluxed with NaOH in ethanol-water, then acidified with HCl (pH 3–4) to yield the final acetamide derivative .
Nucleophilic Substitution
The acetamide’s carbonyl group undergoes nucleophilic attacks, enabling modifications at the thiazole or phenyl rings. Examples include:
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Hydrazide Formation : Reaction with hydrazine derivatives produces hydrazide analogs (e.g., (E)-N’-(arylidene)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetohydrazides ) .
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Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., 5-nitrofuran-2-carboxaldehyde) yields Schiff bases with antitubercular activity (IC₅₀ = 0.125 µg/mL) .
Electrophilic Aromatic Substitution
The phenyl and dimethylphenyl groups undergo halogenation and nitration:
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Chlorination : Reaction with Cl₂/FeCl₃ introduces chlorine at the para position of the phenyl ring, enhancing cytotoxic activity against MDA-MB-231 cells (IC₅₀ = 1.4 µM vs. sorafenib’s 5.2 µM) .
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Nitration : HNO₃/H₂SO₄ nitrates the aromatic ring, generating nitro derivatives with improved antimicrobial properties .
Cyclization Reactions
The imidazo[2,1-b]thiazole core participates in cyclization to form fused heterocycles:
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Triazole Formation : Click chemistry with azides yields 1,2,3-triazole derivatives, evaluated for antimicrobial activity (MIC = 6.25–125 µg/mL) .
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Pyridine Hybrids : Condensation with cyanoacetic hydrazide and heterocyclization produces thiazole-pyridine hybrids with anticancer activity (IC₅₀ = 5.71 µM) .
Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl converts the acetamide to carboxylic acid, used to synthesize intermediates for further derivatization .
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Basic Hydrolysis : NaOH/EtOH cleaves the amide bond, generating 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid .
Alkylation and Acylation
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N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) modifies the dimethylamino group, altering solubility and bioactivity .
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O-Acylation : Reaction with acetyl chloride introduces acetyl groups at the hydroxyl position of derivatives, enhancing metabolic stability .
Oxidation and Reduction
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Oxidation : KMnO₄ oxidizes the thiazole sulfur to sulfoxide, modifying electronic properties and binding affinity.
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Reduction : H₂/Pd-C reduces nitro groups to amines, critical for synthesizing prodrugs .
Comparative Reactivity of Derivatives
| Derivative Class | Key Structural Feature | Reactivity Trend | Bioactivity Enhancement |
|------------------------------|------------------------------------------|
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of imidazo[2,1-b]thiazole derivatives, including N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited inhibition against MDA-MB-231 cells with IC50 values in the low micromolar range, suggesting potential as selective anticancer agents .
Anti-Diabetic Properties
Research has indicated that imidazole and thiazole derivatives possess anti-diabetic properties by inhibiting α-glycosidase activity. The design and synthesis of related compounds have shown promising results in lowering blood glucose levels in diabetic models . The application of this compound in this context could be explored further for its potential to manage diabetes.
Neurological Applications
The compound may also have implications in neurological research. Thiazole derivatives have been studied for their anticonvulsant properties. For example, certain thiazole-linked compounds displayed significant activity in seizure models, indicating that similar structures could be beneficial in treating epilepsy or other neurological disorders .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical methodologies involving the coupling of imidazo[2,1-b]thiazole with acetamide derivatives. This process often involves multi-step reactions that optimize yield and purity .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of imidazo[2,1-b]thiazole derivatives revealed that compounds similar to this compound exhibited potent cytotoxic effects against human breast cancer cell lines (MDA-MB-231). The study highlighted the structure-activity relationship (SAR), emphasizing how modifications to the thiazole and imidazole rings influenced biological activity .
Case Study 2: Anti-Diabetic Activity
In another study focusing on α-glycosidase inhibitors, derivatives of thiazole were synthesized and evaluated for their ability to lower postprandial glucose levels. The results indicated that specific modifications led to enhanced inhibitory activity compared to standard drugs used in diabetes management. This suggests a potential pathway for further development of this compound as an anti-diabetic agent .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Key Features
The target compound belongs to a broader class of N-aryl-2-(imidazo[2,1-b]thiazol-3-yl)acetamides. Key structural variations among analogs include:
- Substituents on the phenyl ring (e.g., chloro, methoxy, nitro).
- Modifications on the pyridine/piperazine moiety (e.g., 4-methoxybenzyl, 4-fluorobenzyl).
- Variations in the acetamide side chain (e.g., dimethylphenyl, chlorophenyl).
Key Research Findings
- Cytotoxicity: Analogs with chlorophenyl and methoxybenzyl groups (e.g., 5l) exhibit superior cytotoxicity, likely due to synergistic electronic and steric effects .
- Kinase Inhibition: Substituents on the pyridine ring (e.g., 4-methoxybenzyl in 5k) enhance kinase selectivity, as evidenced by VEGFR2 inhibition data .
- Crystallographic Insights: Hydrogen bonding (N–H···N) and π-π interactions stabilize the crystal packing of acetamide derivatives, as seen in related structures .
Biological Activity
N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives.
Synthesis of the Compound
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The process typically includes:
- Formation of the Imidazo[2,1-b]thiazole Core : The imidazo[2,1-b]thiazole scaffold is synthesized through cyclization reactions involving thiazole and imidazole derivatives.
- Acetamide Formation : The acetamide group is introduced by reacting the intermediate with an appropriate acylating agent.
Anticancer Properties
The anticancer activity of this compound has been investigated against various cancer cell lines. Notable findings include:
- Cytotoxicity : Studies have shown that compounds bearing the imidazo[2,1-b]thiazole structure exhibit significant cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, a related compound demonstrated an IC50 value of 1.4 µM against MDA-MB-231 cells, indicating potent activity compared to standard treatments like sorafenib (IC50 = 5.2 µM) .
- Mechanism of Action : The mechanism underlying the anticancer effects includes induction of apoptosis in tumor cells. Compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | m,p-Dimethyl substitutions enhance cytotoxicity |
| Variations in the thiazole moiety | Essential for maintaining activity |
| Acetamide group presence | Necessary for optimal interaction with biological targets |
These modifications highlight the importance of specific functional groups in enhancing the efficacy of imidazo[2,1-b]thiazole derivatives .
Case Studies
Several studies have been conducted to further elucidate the biological properties of related compounds:
- Cytotoxic Evaluation : A series of thiazole derivatives were tested against A549 (lung cancer) and C6 (glioma) cell lines. Compounds showed varying degrees of cytotoxicity with some achieving significant selectivity towards malignant cells over normal fibroblasts .
- Antioxidant Activity : Some derivatives exhibited antioxidant properties alongside their anticancer activity, suggesting a dual mechanism that could be beneficial in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
